Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate
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Overview
Description
Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule-destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. Fosbretabulin disodium is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosbretabulin disodium is synthesized from combretastatin A-4. The synthesis involves the phosphorylation of combretastatin A-4 to produce the disodium phosphate salt. The reaction conditions typically involve the use of phosphoric acid and sodium hydroxide under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of fosbretabulin disodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Fosbretabulin disodium undergoes several types of chemical reactions, including:
Dephosphorylation: In vivo, fosbretabulin disodium is dephosphorylated to its active form, combretastatin A-4.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its primary applications.
Common Reagents and Conditions
Dephosphorylation: This reaction occurs naturally in the body and does not require external reagents.
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the dephosphorylation of fosbretabulin disodium is combretastatin A-4, which is the active metabolite responsible for its therapeutic effects .
Scientific Research Applications
Fosbretabulin disodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying microtubule dynamics and vascular-targeting agents.
Biology: Employed in research on cell division and apoptosis due to its microtubule-destabilizing properties.
Medicine: Investigated for its potential in treating various cancers, including anaplastic thyroid cancer and non-small cell lung cancer
Industry: Utilized in the development of new vascular-targeting therapies and anti-cancer drugs.
Mechanism of Action
Fosbretabulin disodium exerts its effects by binding to tubulin dimers and preventing microtubule polymerization. This results in mitotic arrest and apoptosis in endothelial cells. The compound selectively targets endothelial cells in tumor vasculature, leading to a rapid reduction in tumor blood flow and increased cellular necrosis . The molecular targets include tubulin and vascular endothelial-cadherin signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: The active metabolite of fosbretabulin disodium, with similar microtubule-destabilizing properties.
Combretastatin A-4 tromethamine: Another salt form of combretastatin A-4 with similar therapeutic effects.
Uniqueness
Fosbretabulin disodium is unique due to its prodrug nature, allowing for better solubility and bioavailability compared to its active metabolite, combretastatin A-4. This makes it more suitable for clinical applications and enhances its therapeutic potential .
Properties
IUPAC Name |
disodium;[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNQMUVMEIGUJW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Na2O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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